

Unveiling the Off-Target Landscape of Triazolopyridine-Based Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: 6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine

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For researchers, scientists, and drug development professionals, understanding the off-target effects of kinase inhibitors is paramount for advancing safe and effective therapeutics. The triazolopyridine scaffold is a prevalent motif in numerous potent kinase inhibitors, but its interaction with unintended protein targets can lead to unforeseen biological consequences. This guide provides a comparative analysis of the off-target effects of triazolopyridine-based inhibitors against mechanistically distinct alternatives, supported by experimental data and detailed methodologies.

This analysis focuses on triazolopyridine-based inhibitors targeting three well-studied kinases: p38 MAP Kinase, Janus Kinase 1 (JAK1), and Bromodomain-containing protein 4 (BRD4). By examining their selectivity profiles alongside non-triazolopyridine inhibitors, we aim to provide a clearer understanding of the potential liabilities and opportunities associated with this chemical scaffold.

Comparative Analysis of On-Target and Off-Target Activities

The following tables summarize the inhibitory activities of selected triazolopyridine-based inhibitors and their non-triazolopyridine counterparts against their primary targets and a panel of off-target kinases. This quantitative data, presented as IC50 (half-maximal inhibitory

concentration) or K_d (dissociation constant) values, allows for a direct comparison of potency and selectivity.

p38 MAP Kinase Inhibitors

Compound (Scaffold)	Primary Target	On-Target IC50 (nM)	Off-Target Kinase	Off-Target IC50 (nM)
Triazolopyridine-based p38 Inhibitor	p38 α	15[1]	JNK1	>1000
JNK2	>1000			
ERK2	>1000			
SB203580 (Pyridinylimidazole)	p38 α	50[2]	RAF1	8000
JNK2	>10000			
MKK6	>10000			

JAK1 Inhibitors

Compound (Scaffold)	Primary Target	On-Target IC50 (nM)	Off-Target Kinase	Off-Target IC50 (nM)
Filgotinib (Triazolopyridine)	JAK1	10[3]	JAK2	28
JAK3	810			
TYK2	116			
Tofacitinib (Pyrrolopyrimidine)	JAK1	1.2	JAK2	20
JAK3	1.0			
TYK2	344			

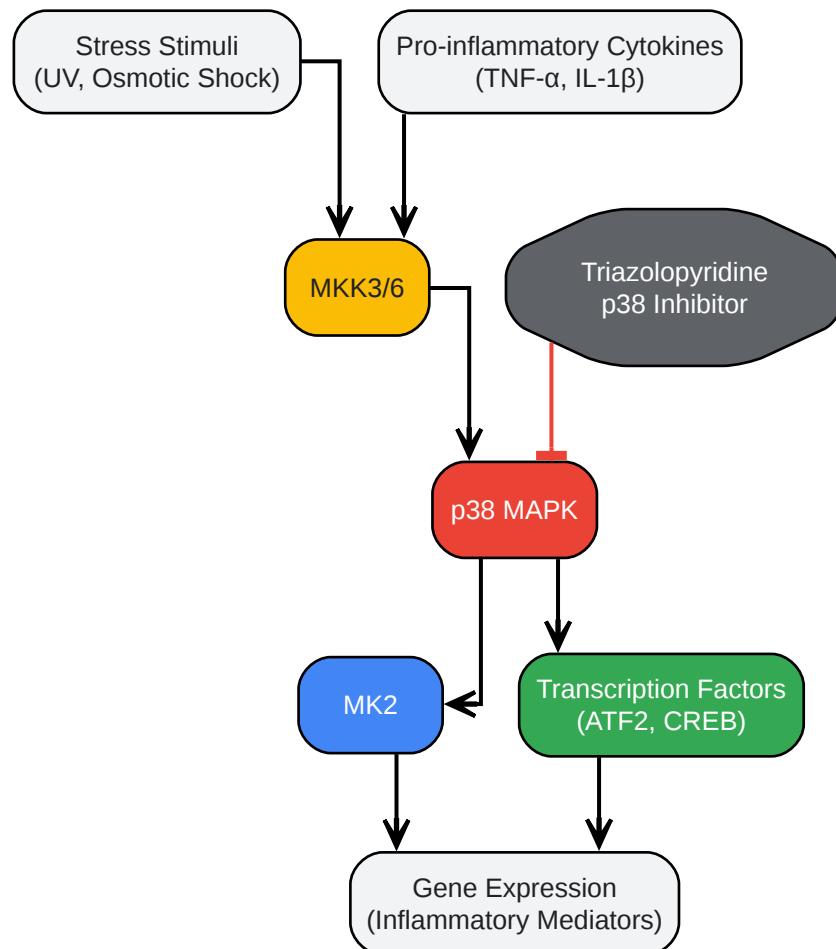
Note: Data for Tofacitinib is from various sources and is presented for comparative purposes.

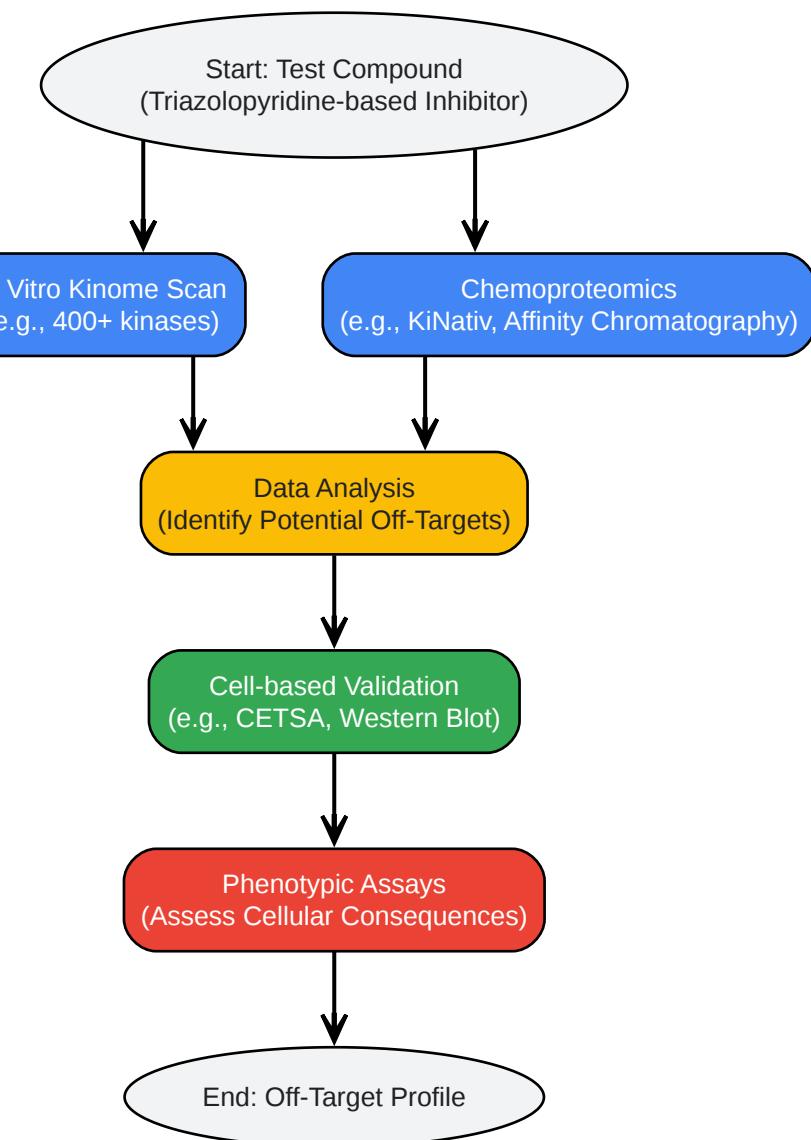
BRD4 Inhibitors

Compound (Scaffold)	Primary Target	On-Target IC50 (nM)	Off-Target Protein	Off-Target IC50 (nM)
Triazolopyridine-based BRD4 Inhibitor (e.g., Compound 13d)	BRD4 (BD1)	81[4]	BRD2 (BD1)	120
BRD3 (BD1)	150			
CREBBP	>10000			
JQ1 (Thienotriazolodiazepine)	BRD4 (BD1)	77[5]	BRD2 (BD1)	50
BRD3 (BD1)	90			
TAF1	>10000			

Signaling Pathways and Experimental Workflows

To visualize the biological context and the methodologies used to assess off-target effects, the following diagrams are provided.





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